Chloromethyl Diethylcarbamate

Descripción general

Descripción

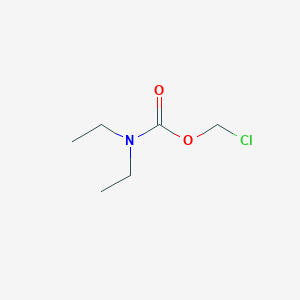

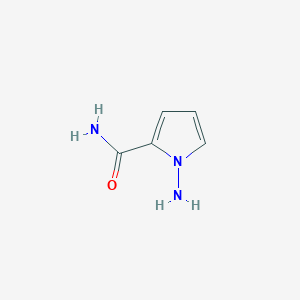

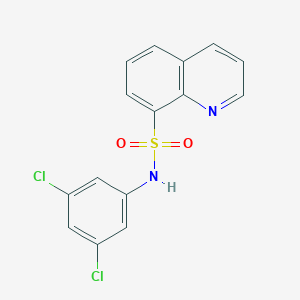

Chloromethyl diethylcarbamate is a compound that is part of a broader class of chemicals known as carbamates. Carbamates are derivatives of carbamic acid and have a wide range of applications, including use as pesticides, pharmaceuticals, and intermediates in organic synthesis. The chloromethyl group attached to the diethylcarbamate moiety suggests that this compound could be reactive and useful in various chemical synthesis processes.

Synthesis Analysis

The synthesis of chloromethyl carbamates can be achieved through the reaction of chloromethyl chloroformates with amines, as described in one study . This method produces mono-, symmetrically or unsymmetrically di-, and trisubstituted ureas, including their N-hydroxy and N-alkoxy derivatives, in moderate to good yield. Another approach involves the photo-on-demand in situ synthesis of chloroformates, which can then be converted to carbamates through the subsequent addition of amines .

Molecular Structure Analysis

The molecular structure of chloromethyl carbamates can be complex and is influenced by the substituents on the nitrogen atom. For example, a related compound, 2-chloro-N-(diethylcarbamothioyl)benzamide, has been characterized using elemental analysis, IR spectroscopy, and single-crystal X-ray diffraction . Computational methods such as Hartree-Fock and density functional theory (DFT) have been employed to calculate the geometric parameters and vibrational frequencies, which can be compared to experimental data to validate the molecular structure .

Chemical Reactions Analysis

Chloromethyl carbamates are versatile intermediates that can undergo various chemical reactions. For instance, chloromethyl derivatives of ethyl 3-(furyl)-3-(diethoxyphosphoryl)acrylates can react with sodium azide or potassium thiocyanate to substitute the halogen with azido or thiocyanato groups, respectively . The presence of the chloromethyl group is crucial for these substitution reactions, which can lead to the formation of different products depending on the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of chloromethyl carbamates are influenced by their molecular structure. Nuclear magnetic resonance (NMR) studies have shown that ethyl N-substituted carbamates, including those with a chloromethyl group, exist as single isomers in solvents like deuterated chloroform or dimethylsulfoxide . The electron-donating and electron-withdrawing groups on the phenyl moieties of chloromethylphenylcarbamate derivatives can affect their chiral recognition abilities when used as chiral stationary phases in high-performance liquid chromatography (HPLC) . These properties are essential for understanding the behavior of chloromethyl carbamates in various applications, including their use in chiral separations and synthesis reactions.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

- Chloromethyl Diethylcarbamate has been identified as a reactant in chemical synthesis. For instance, Bis(chloromethyl)phosphinic chloride reacts with trimethylsilyl diethylcarbamate to yield N,N-diethylbis(chloromethyl)phosphinic amide (Kibardina, Pudovik, & Pudovik, 2001).

Applications in Materials Science

- In materials science, silver diethylcarbamate has been utilized as a precursor for the preparation of polyimide films with conductive and reflective surfaces. These films can maintain the mechanical properties of the polymer substrate while offering high conductivity and reflectivity, making them suitable for various applications across a wide temperature range (Kwon, Cha, & Gong, 2018).

Catalytic Reactions and Synthesis

- Chloromethyl Diethylcarbamate is also relevant in the field of catalysis. A study demonstrated the chloromethylation of aromatic hydrocarbons catalyzed by PEG1000-based dicationic ionic liquid (PEG1000-DIL) in aqueous media. This represents an environmentally conscious catalytic system (Hu, Ge, He, & Lu, 2010). Another research showcased chloromethylated polystyrene-supported ionic liquid as a catalyst in aldol-type coupling of aldehydes with ethyl diazoacetate, providing moderate to excellent yields and demonstrating reusability without significant loss of activity (Likhar, Roy, Roy, Subhas, & Kantam, 2009).

Biomedical and Pharmacological Research

- Chloromethyl Diethylcarbamate derivatives have been explored for their potential pharmacological properties. For instance, sodium diethyldithiocarbamate derivatives have shown inhibition against human carbonic anhydrase isoforms and acetylcholinesterase, indicating their potential as therapeutic agents (Karimov, Orujova, Taslimi, Sadeghian, Mammadov, Karaman, Farzaliyev, Sujayev, Taş, Alwasel, & Gulcin, 2020).

Mecanismo De Acción

Target of Action

Chloromethyl Diethylcarbamate is a synthetic organic compound . It is an intermediate in prodrug synthesis It is known that diethylcarbamazine, a related compound, is used to treat filarial infections like wuchereria bancrofti and loa loa .

Mode of Action

Diethylcarbamazine, a related compound, is thought to work by sensitizing the microfilariae to phagocytosis . One study showed that Diethylcarbamazine’s activity against Brugia malayi microfilariae is dependent on inducible nitric-oxide synthase and the cyclooxygenase pathway .

Biochemical Pathways

Diethylcarbamazine, a related compound, is known to inhibit arachidonic acid metabolism in microfilariae . This makes the microfilariae more susceptible to innate immune attack .

Propiedades

IUPAC Name |

chloromethyl N,N-diethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClNO2/c1-3-8(4-2)6(9)10-5-7/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INYBDSYHTPGUKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)OCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60564193 | |

| Record name | Chloromethyl diethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chloromethyl Diethylcarbamate | |

CAS RN |

133217-92-2 | |

| Record name | Chloromethyl diethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | chloromethyl diethylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl]-3-(trifluoromethyl)diaziridine](/img/structure/B132652.png)

![[(Z)-[1-[4-[[Tert-butyl(dimethyl)silyl]oxymethyl]phenyl]-2,2,2-trifluoroethylidene]amino] 4-methylbenzenesulfonate](/img/structure/B132654.png)

![4'-[(tert-Butyldimethylsilyloxy)methyl]-2,2,2-trifluoroacetophenone](/img/structure/B132663.png)